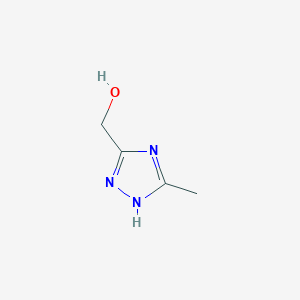
(3-methyl-1H-1,2,4-triazol-5-yl)methanol
Übersicht
Beschreibung
“(3-methyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular formula C4H7N3O and a molecular weight of 113.12 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study reported a novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7N3O/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3,(H,5,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Methanol Metabolism Studies
Research has explored the role of enzymes like cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), esterases (ESTs), and glutathione S-transferases (GSTs) in methanol metabolism. For instance, studies in Drosophila melanogaster demonstrated that CYPs are associated with methanol detoxification, indicating that these enzymes could be partially responsible for methanol elimination. Such findings have implications for understanding the metabolic pathways of short-chain alcohols in organisms and could relate to the broader study of triazole compounds in biological systems (Wang et al., 2013; Wang et al., 2012).
Synthesis and Biological Activity
Compounds with 1,2,4-triazole structures have been synthesized and assessed for their biological activities. For example, derivatives of 1,2,4-triazole have been evaluated for antiulcer activity, revealing potential medicinal applications. Such research highlights the synthetic versatility and pharmacological potential of triazole compounds, suggesting areas where "(3-methyl-1H-1,2,4-triazol-5-yl)methanol" could be applied (Ikeda et al., 1996).
Methanol-Induced Toxicity Studies
Studies have investigated the effects of methanol and its metabolites on biological systems, such as the impact on monoamine levels in rat brains. These studies contribute to a deeper understanding of the toxicological effects of methanol and its interactions with biological molecules, which can be relevant to the research on related triazole compounds (Jeganathan & Namasivayam, 1989).
Methanol Metabolism in Insects
The metabolism of methanol in insects like the Asian corn borer, Ostrinia furnacalis, has been studied, revealing insights into how herbivores detoxify plant-emitted methanol. Understanding these metabolic pathways can inform research on insect-plant interactions and the potential roles of related compounds in such processes (Guo et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-methyl-1H-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTFHVKZYIOHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183178-48-4 | |
| Record name | (5-methyl-1H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid](/img/structure/B3088105.png)

![3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B3088119.png)








![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)

![4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3088216.png)